molecular formula C26H20N4O5S B2642546 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034400-01-4

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2642546
CAS No.: 2034400-01-4
M. Wt: 500.53
InChI Key: NYRPAERCPYFSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolin-4(3H)-one derivative featuring a benzodioxole moiety at the 3-position and a thioether-linked 1,2,4-oxadiazole substituent at the 2-position. The benzodioxole group (benzo[d][1,3]dioxol-5-ylmethyl) is associated with enhanced lipophilicity and metabolic stability, while the 1,2,4-oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions, which are critical for target binding . The methoxyphenyl group on the oxadiazole may further modulate electronic properties and solubility.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O5S/c1-32-18-9-7-17(8-10-18)24-28-23(35-29-24)14-36-26-27-20-5-3-2-4-19(20)25(31)30(26)13-16-6-11-21-22(12-16)34-15-33-21/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRPAERCPYFSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule with potential pharmacological applications. Its structure includes multiple heterocycles and functional groups that may contribute to its biological activities. This article aims to summarize the biological activity of this compound, focusing on its antitumor, antibacterial, and other pharmacological effects based on available research.

Chemical Structure and Properties

The molecular formula of the compound is C26H20N4O4S2C_{26}H_{20}N_{4}O_{4}S_{2}, with a molecular weight of 516.59 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a quinazolinone core, which are known for their diverse biological activities.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, a study synthesized several derivatives of benzo[d][1,3]dioxole and evaluated their antitumor efficacy against various cancer cell lines. Notably, compounds containing the quinazolinone structure demonstrated potent cytotoxic effects against human colon cancer cells (HCT 116) with IC50 values indicating strong activity compared to standard chemotherapeutics like doxorubicin .

CompoundCancer Cell LineIC50 (µM)Reference
Compound AHCT 1164.363
Compound BMCF-710.5

Antibacterial Activity

The compound's antibacterial potential has also been explored. A related study demonstrated that derivatives of benzo[d][1,3]dioxole exhibited varying degrees of antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the thioether linkage in the structure is believed to enhance its interaction with bacterial cell walls, leading to increased antibacterial efficacy .

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli25
S. aureus15

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, the compound has shown promise in anti-inflammatory assays. Compounds structurally similar to this one have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Antitumor Mechanism : Inhibition of cell proliferation through induction of apoptosis via mitochondrial pathways.
  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan biosynthesis.
  • Anti-inflammatory Mechanism : Modulation of signaling pathways associated with inflammation, potentially through inhibition of NF-kB activation.

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds:

  • Antitumor Study : A series of derivatives were tested against various cancer cell lines, showing that modifications in the substituents on the quinazolinone core significantly influenced their cytotoxicity.
  • Antibacterial Study : A comparative analysis revealed that compounds with bulky hydrophobic groups had enhanced antibacterial activity due to better membrane penetration.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance:

  • Cytotoxicity Studies : Derivatives of benzo[d][1,3]dioxole have been tested against various cancer cell lines. Notably, compounds containing the quinazolinone structure demonstrated potent cytotoxic effects against human colon cancer cells (HCT 116), with IC50 values indicating strong activity compared to standard chemotherapeutics like doxorubicin .

Antibacterial Activity

The antibacterial potential of this compound has also been explored:

  • Pathogen Testing : Studies have shown varying degrees of antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the thioether linkage enhances interaction with bacterial cell walls, leading to increased efficacy.

Anti-inflammatory Effects

In addition to antitumor and antibacterial properties, the compound shows promise in anti-inflammatory assays:

  • Cytokine Inhibition : Compounds structurally similar to this one have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies highlight the therapeutic potential of similar compounds:

Study FocusFindings
Antitumor StudyModifications in substituents on quinazolinone significantly influenced cytotoxicity against various cancer cell lines.
Antibacterial StudyComparative analysis revealed that bulky hydrophobic groups enhanced antibacterial activity due to better membrane penetration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Quinazolin-4(3H)-one derivatives with variations in substituents exhibit diverse biological activities. Below is a comparative analysis with structurally related compounds:

Compound Name / Structure Key Substituents Biological Activity Synthesis Method Key Differences Reference ID
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one 4-Chlorophenyl, tetrahydroimidazo ring, thioamide group Potential anticancer activity (structural similarity to kinase inhibitors) Reacted precursor with N,N'-dithiocarbonyldiimidazole Lacks oxadiazole and benzodioxole; includes imidazo ring for rigidity
N-Methyl-2,3-dihydroquinazolin-4(1H)-one derivatives (e.g., 5Fa1-5Fk11) Thiophene, substituted phenyl-thiazole Anti-tubercular activity (MIC: 6.25–50 µg/mL) Multi-step synthesis via benzoxazinone intermediates Replaces benzodioxole with thiophene; thiazole instead of oxadiazole
3-(4-Methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one Methoxyphenyl, thio-oxoethyl chain Unspecified (structural focus) Not detailed in evidence Oxadiazole replaced with oxoethyl chain; reduced heterocyclic complexity
1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Benzodioxole, thiazole, cyclopropane Not reported Condensation of benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid with aminothiazole Cyclopropane-carboxamide replaces quinazolinone core

Research Findings and Limitations

  • Anti-Tubercular Activity: Thiazole-containing quinazolinones (e.g., ) showed moderate activity, suggesting that the target compound’s oxadiazole group may need optimization for similar efficacy.
  • Structural Confirmation : Analogues like and were validated using NMR and DFT calculations, highlighting the importance of advanced spectroscopic techniques for verifying complex substituents.
  • Data Gaps: No direct biological data for the target compound were found in the evidence, limiting activity comparisons. Further studies on kinase inhibition or antimicrobial assays are recommended.

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Identify aromatic protons (δ 5.93 ppm for OCH₂O in benzodioxole ), methoxy groups (δ 3.89 ppm ), and quinazolinone carbonyl signals (~δ 160–170 ppm).
  • IR : Confirm thioether (C-S stretch ~600–700 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) functionalities .
  • Mass Spectrometry : Validate molecular weight (e.g., observed vs. calculated M⁺ peaks) .

How can computational methods aid in predicting the biological activity of this compound?

Q. Advanced Research

  • Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding to targets like GABA receptors (common for benzodioxole-containing anticonvulsants) or kinases (quinazolinone scaffolds often inhibit EGFR) .
  • DFT Calculations : Analyze electron density distribution to predict reactivity at the oxadiazole or thioether sites .
  • SAR Studies : Compare with analogs (e.g., replacing 4-methoxyphenyl with halogens or bulkier groups) to optimize activity .

What are the potential sources of synthetic impurities, and how can they be mitigated?

Q. Advanced Analysis

  • Byproducts : Incomplete thioether coupling or oxadiazole ring-opening during acidic workup.
  • Mitigation :
    • Use anhydrous conditions and inert atmosphere to prevent hydrolysis of the oxadiazole ring .
    • Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) to separate unreacted intermediates .
  • HPLC-MS : Detect trace impurities (<0.1%) with C18 columns and acetonitrile-water mobile phases .

How does the 4-methoxyphenyl group influence the compound’s physicochemical properties?

Q. Advanced Mechanistic Insight

  • Lipophilicity : The methoxy group increases logP, enhancing membrane permeability (critical for CNS-targeted agents).
  • Metabolic Stability : Methoxy substituents reduce oxidative metabolism, as seen in related triazole and oxadiazole derivatives .
  • Electron Effects : The para-methoxy group stabilizes the oxadiazole ring via resonance, confirmed by NMR chemical shift trends .

What contradictions exist in reported biological data for structurally similar compounds?

Q. Data Reconciliation

  • Anticonvulsant vs. Cytotoxicity : Benzodioxole-pyrazoline hybrids show anticonvulsant activity at 30 mg/kg but hepatotoxicity at higher doses .
  • Resolution : Conduct dose-response studies and compare toxicity profiles using in vitro assays (e.g., HepG2 cell viability) .
  • Oxadiazole Bioactivity : Some 1,2,4-oxadiazoles exhibit antibacterial activity, while others are inactive due to substituent effects .

What strategies can improve aqueous solubility for in vivo testing?

Q. Advanced Formulation

  • Prodrug Design : Introduce phosphate esters at the quinazolinone carbonyl group for pH-dependent solubility .
  • Nanoformulation : Use PEGylated liposomes to encapsulate the compound, as demonstrated for hydrophobic triazole derivatives .
  • Co-solvents : Test ethanol:water (1:4) or cyclodextrin-based solutions for intravenous administration .

How can the synthetic route be scaled for preclinical studies without compromising yield?

Q. Process Chemistry

  • Catalyst Recycling : Recover Bleaching Earth Clay via filtration and reuse for 3–5 cycles .
  • Flow Chemistry : Implement continuous flow reactors for thioether coupling to reduce reaction time and byproducts .
  • Quality Control : Validate batch consistency using DSC (melting point ±2°C) and PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.